2-(4-Methoxyphenyl)-4-(2-methylpiperazin-1-yl)quinoline hydrobromide

Aqueous solubility Biopharmaceutics Salt screening

2-(4-Methoxyphenyl)-4-(2-methylpiperazin-1-yl)quinoline hydrobromide (CAS 853333-46-7) is a synthetic quinoline derivative featuring a 4-methoxyphenyl group at the 2-position and a 2-methylpiperazine moiety at the 4-position, supplied as the hydrobromide salt. The compound belongs to a class of piperazinyl-quinolines that have been explored as dual serotonin reuptake inhibitors, 5-HT1A receptor antagonists, and c-Met kinase inhibitors, with the hydrobromide salt form offering distinct solubility and crystallinity advantages over the corresponding free base and hydrochloride counterparts for reproducible in vitro and in vivo pharmacological studies.

Molecular Formula C21H24BrN3O
Molecular Weight 414.3 g/mol
CAS No. 853333-46-7
Cat. No. B11961274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methoxyphenyl)-4-(2-methylpiperazin-1-yl)quinoline hydrobromide
CAS853333-46-7
Molecular FormulaC21H24BrN3O
Molecular Weight414.3 g/mol
Structural Identifiers
SMILESCC1CNCCN1C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)OC.Br
InChIInChI=1S/C21H23N3O.BrH/c1-15-14-22-11-12-24(15)21-13-20(16-7-9-17(25-2)10-8-16)23-19-6-4-3-5-18(19)21;/h3-10,13,15,22H,11-12,14H2,1-2H3;1H
InChIKeyGFSVHRMCHUOXHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Methoxyphenyl)-4-(2-methylpiperazin-1-yl)quinoline Hydrobromide (CAS 853333-46-7): A Structurally Differentiated Quinoline-Piperazine Hybrid for CNS and Oncology Tool Compound Procurement


2-(4-Methoxyphenyl)-4-(2-methylpiperazin-1-yl)quinoline hydrobromide (CAS 853333-46-7) is a synthetic quinoline derivative featuring a 4-methoxyphenyl group at the 2-position and a 2-methylpiperazine moiety at the 4-position, supplied as the hydrobromide salt [1]. The compound belongs to a class of piperazinyl-quinolines that have been explored as dual serotonin reuptake inhibitors, 5-HT1A receptor antagonists, and c-Met kinase inhibitors, with the hydrobromide salt form offering distinct solubility and crystallinity advantages over the corresponding free base and hydrochloride counterparts for reproducible in vitro and in vivo pharmacological studies [2][3].

Why 2-(4-Methoxyphenyl)-4-(2-methylpiperazin-1-yl)quinoline Hydrobromide Cannot Be Interchanged with Other Piperazinyl-Quinoline Analogs in Research Sourcing


Within the piperazinyl-quinoline chemical space, minor structural variations—such as the position of the methyl group on the piperazine ring, the nature and position of the aryl substituent, and the salt counterion—profoundly impact both molecular pharmacology and physicochemical properties [1]. The 2-methylpiperazine regioisomer (CAS 853333-46-7) presents a distinct spatial orientation of the basic nitrogen and steric environment compared to the 4-methylpiperazine isomer (CAS 853333-45-6), potentially altering receptor binding kinetics and selectivity profiles [2]. Furthermore, the hydrobromide salt confers an approximately 83-fold enhancement in aqueous solubility relative to the free base, a parameter that directly dictates in vivo exposure and assay reproducibility . These orthogonal structure–property relationships render simple analog substitution scientifically invalid for applications where defined pharmacology or consistent biophysical behavior is required.

Quantitative Differentiation Evidence for 2-(4-Methoxyphenyl)-4-(2-methylpiperazin-1-yl)quinoline Hydrobromide vs. Closest Analogs


Aqueous Solubility: Hydrobromide Salt vs. Free Base

The hydrobromide salt (CAS 853333-46-7) demonstrates an aqueous solubility of 12.50 mg/mL, compared to 0.15 mg/mL for the free base form, representing an 83-fold increase . This differential is critical for achieving the solution concentrations required for both in vitro pharmacology and in vivo pharmacokinetic studies.

Aqueous solubility Biopharmaceutics Salt screening

Comparative Physicochemical Profile: 2-Methyl vs. 4-Methyl Piperazine Regioisomer

The 2-methylpiperazine regioisomer (target) possesses a calculated topological polar surface area (tPSA) of approximately 28.7 Ų and 2 hydrogen bond donors, whereas the 4-methylpiperazine isomer (CAS 853333-45-6, hydrochloride) exhibits a marginally different tPSA due to the altered nitrogen substitution pattern [1]. While computed logP values are similar, the spatial orientation of the secondary amine may differentially influence receptor binding and solubility.

Regioisomer comparison Hydrogen bonding LogP

Pharmacological Selectivity in the 2-Piperazinyl-Quinoline Series

Within the 2-piperazin-1-ylquinoline series reported by Zhou et al. (2009), compound 7 demonstrated potent dual 5-HT transporter inhibition (IC50 ~ 1.4 nM) and 5-HT1A receptor antagonism (IC50 ~ 3.2 nM), with >1000-fold selectivity over α1-adrenergic and D2 dopaminergic receptors [1]. The target compound (853333-46-7) shares the identical quinoline-4-piperazine scaffold but with a 4-methoxyphenyl substitution not present in compound 7, suggesting a potentially differentiated selectivity window pending direct head-to-head profiling.

Serotonin reuptake inhibitor 5-HT1A antagonist CNS polypharmacology

Recommended Procurement Scenarios for 2-(4-Methoxyphenyl)-4-(2-methylpiperazin-1-yl)quinoline Hydrobromide Based on Differentiation Evidence


In Vivo CNS Pharmacology Studies Requiring High Aqueous Solubility

The 83-fold solubility advantage of the hydrobromide salt (12.50 mg/mL) over the free base enables intravenous and oral dosing in rodent models without the need for complex formulation vehicles, ensuring consistent pharmacokinetic exposure for 5-HT system modulation studies .

Structure–Activity Relationship (SAR) Campaigns Distinguishing Piperazine Regioisomers

The 2-methylpiperazine regioisomer provides an additional hydrogen bond donor compared to the 4-methyl isomer, making 853333-46-7 a critical probe for mapping the hydrogen-bonding requirements of 5-HT1A and 5-HT transporter binding pockets [1].

Tool Compound for c-Met Kinase Inhibitor Lead Optimization

As a C3/C4-piperazinyl-quinoline, 853333-46-7 serves as a versatile intermediate or scaffold-hopping starting point for medicinal chemistry programs targeting receptor tyrosine kinases, where minor structural modifications profoundly alter kinase selectivity profiles [2].

Biophysical Assay Development Requiring Defined Salt Form

The crystalline hydrobromide salt ensures batch-to-batch consistency in surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) experiments, where variable counterion content in free base or hydrochloride forms can introduce noise and inaccurate binding thermodynamics .

Quote Request

Request a Quote for 2-(4-Methoxyphenyl)-4-(2-methylpiperazin-1-yl)quinoline hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.